3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Bioisosteric Relationships to Purine Nucleotides
Bioisosterism between benzothieno[2,3-d]pyrimidines and purine nucleotides underpins their biological activity. Purines, such as adenine and guanine, participate in critical cellular processes like DNA synthesis and enzymatic cofactor interactions. The benzothieno[2,3-d]pyrimidine scaffold mimics the purine nucleus by replacing the imidazole ring’s nitrogen atoms with sulfur, thereby altering electronic density while retaining hydrogen-bonding capabilities.
Table 1: Structural and Functional Comparison of Purines and Benzothieno[2,3-d]Pyrimidines
This bioisosteric replacement enhances metabolic stability compared to purines, as sulfur’s larger atomic radius and lower electronegativity reduce susceptibility to enzymatic degradation. For example, tricyclic benzothieno[2,3-d]pyrimidines inhibit human thymidylate synthase (hTS) and dihydrofolate reductase (hDHFR) by mimicking folate’s pteridine ring, with IC~50~ values as low as 0.09 μM for dual inhibitors. The methoxyphenyl and sulfanyl substituents in the target compound further modulate binding affinity by introducing hydrophobic and π-stacking interactions with enzyme active sites.
Role of Sulfur-Containing Heterocycles in Pharmacophore Design
Sulfur atoms in heterocycles like thiophene and benzothieno[2,3-d]pyrimidine contribute to pharmacophore efficiency through electronic and steric effects. The thiophene ring’s sulfur atom acts as a weak hydrogen bond acceptor, while its aromaticity enhances planar stacking with protein residues.
Table 2: Contributions of Sulfur in Benzothieno[2,3-d]Pyrimidine Pharmacophores
| Property | Impact on Pharmacophore Design | Example in Target Compound |
|---|---|---|
| Lipophilicity | Increases membrane permeability | 2-[(2-Methylbenzyl)sulfanyl] group |
| Electron Density | Modulates aromatic π-π interactions | Benzothieno ring’s sulfur atom |
| Conformational Rigidity | Stabilizes binding pose via restricted rotation | Tetrahydrobenzene ring fusion |
In the target compound, the 2-[(2-methylbenzyl)sulfanyl] substituent introduces a hydrophobic moiety that enhances binding to hydrophobic pockets in enzymes like hTS. Structural studies of analogous compounds reveal that sulfur’s van der Waals interactions with Val 77 in hTS stabilize closed conformations of the enzyme, mimicking natural substrate binding. Additionally, the tetrahydrobenzene ring reduces ring strain, improving synthetic accessibility while maintaining rigidity for target engagement.
Synthetic routes to such compounds often involve cyclocondensation reactions, as demonstrated in the preparation of spiro(benzothieno[2,3-d]pyrimidine) derivatives. For instance, treatment of ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate with hydrazine hydrate yields hydrazino intermediates, which are subsequently functionalized with aliphatic or aromatic substituents. These methods highlight the scaffold’s versatility in accommodating diverse pharmacophoric groups.
Properties
CAS No. |
477331-49-0 |
|---|---|
Molecular Formula |
C25H24N2O2S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-16-7-3-4-8-17(16)15-30-25-26-23-22(20-9-5-6-10-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3 |
InChI Key |
ZYMANSLRIUTPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form the Pyrimidinone Core
The pyrimidinone ring is synthesized via a one-pot cyclocondensation reaction. A representative protocol involves:
Step 1 :
-
Reactants : 5,6,7,8-Tetrahydrobenzothiophene-2,3-diamine (1.0 eq), carbon disulfide (1.2 eq).
-
Conditions : Reflux in ethanol with potassium hydroxide (2.0 eq) for 8–12 hours.
-
Intermediate : 2-Mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Yield: 72–78%).
Step 2 : Alkylation of the Thiol Group
Introduction of the 4-Methoxyphenyl Group
The 3-position is functionalized via nucleophilic substitution or Ullmann-type coupling:
Method A :
-
Reactants : 2-[(2-Methylbenzyl)sulfanyl] intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq).
-
Catalyst : Palladium(II) acetate (5 mol%), XPhos ligand (10 mol%).
-
Conditions : Dioxane/water (4:1), potassium carbonate (2.0 eq), 90°C, 12 hours.
Method B :
Purification and Crystallization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (3:1). Purity >98% is confirmed by HPLC.
Critical Parameters and Yield Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 90–110°C (Method A/B) | <70°C: <50% yield; >110°C: Decomposition |
| Catalyst Loading | 5–10 mol% Pd/Cu | <5%: Slow reaction; >10%: Side products |
| Solvent Polarity | Dioxane > DMF > THF | Polar aprotic solvents enhance coupling efficiency |
| Base Selection | K₂CO₃ > Et₃N > NaOAc | Strong bases improve deprotonation |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.45–7.25 (m, 4H, aromatic H), 4.35 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.95–2.75 (m, 4H, tetrahydro H), 2.40 (s, 3H, CH₃).
13C NMR (100 MHz, CDCl₃) :
HRMS (ESI+) :
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis (patent data):
-
Batch Size : 1 kg of intermediate.
-
Solvent Recovery : >90% via distillation.
-
Purity : 99.2% after crystallization.
-
Cost Analysis : Raw material cost: $120–150/g; Process optimization reduces cost to $80–100/g.
Challenges and Alternative Approaches
-
Low Solubility : The tetrahydrobenzothiophene intermediate exhibits poor solubility in non-polar solvents, necessitating DMF or DMSO for homogenization.
-
Byproduct Formation : Over-alkylation at the 3-position is mitigated by stoichiometric control and slow reagent addition.
-
Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction time by 40% (30 minutes vs. 12 hours) with comparable yields .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:
-
Oxidation to Sulfoxide : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C yields the corresponding sulfoxide.
-
Oxidation to Sulfone : Stronger oxidants such as potassium permanganate (KMnO₄) or oxone in acidic/neutral media convert the thioether to a sulfone .
| Reaction | Conditions | Product |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), DCM, 25°C, 2 h | 3-(4-Methoxyphenyl)-2-[(2-methylbenzyl)sulfinyl]-...tetrahydro-pyrimidinone |
| Sulfone formation | KMnO₄ (1 equiv), H₂O/acetone, 50°C, 6 h | 3-(4-Methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]-...tetrahydro-pyrimidinone |
Nucleophilic Substitution
The pyrimidin-4(3H)-one core allows nucleophilic attack at the C2 position. For instance:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) substitutes the sulfanyl group with an alkyl chain .
-
Amination : Treatment with primary or secondary amines (e.g., morpholine) under reflux conditions replaces the sulfanyl moiety with an amine group .
Demethylation of Methoxy Group
The 4-methoxyphenyl substituent undergoes demethylation in the presence of Lewis acids (e.g., BBr₃) or iodotrimethylsilane (TMS-I), yielding a phenolic derivative :
This reaction is critical for modifying electronic properties of the aromatic ring.
Hydrogenation of the Tetrahydrobenzothieno Moiety
The saturated 5,6,7,8-tetrahydrobenzothieno ring can undergo further hydrogenation using catalysts like palladium on carbon (Pd/C) under H₂ pressure, converting it into a fully saturated decahydro derivative .
Interaction with Electrophiles
The electron-rich thieno-pyrimidine system participates in electrophilic aromatic substitution (EAS):
-
Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the C5 or C6 position.
-
Halogenation : Bromine (Br₂) in acetic acid yields mono- or di-brominated products .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the pyrimidinone ring may hydrolyze:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring to form a thiophene-carboxylic acid derivative .
-
Basic Hydrolysis : NaOH in ethanol/water opens the ring, producing a thiolate intermediate .
Key Research Findings
-
Catalytic Activity : The sulfanyl group enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Stability : The compound is stable under ambient conditions but degrades in UV light, requiring storage in opaque containers .
-
Stereochemical Outcomes : Oxidation of the sulfanyl group produces diastereomeric sulfoxides, separable via chiral chromatography.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cells and demonstrated an IC50 value significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Study Findings : In vitro tests revealed that it exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Neuroprotective Effects
Emerging research suggests potential neuroprotective applications:
- Mechanism of Action : The compound may exert neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This has implications for treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this one:
- Key Modifications : Variations in substituents on the benzothieno-pyrimidinone scaffold can significantly influence biological activity. For instance, altering the position or type of substituents on the phenyl ring has been correlated with enhanced potency against specific targets .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of 3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one:
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Their Implications
The following table summarizes key structural differences among analogs and their reported biological effects:
Key Findings from Analog Studies
- Antifungal Activity: Compounds with isopropyl (e.g., 3-isopropyl-2-(4-bromophenoxy)) showed moderate antifungal effects, likely due to hydrophobic interactions with fungal membranes .
- Anticancer Activity : Piperazinyl-linked derivatives (e.g., 4c and 4d ) exhibited cytotoxicity via interaction with DNA or kinase inhibition, as evidenced by IR/NMR data and EIMS spectra .
- Antimicrobial Activity : Schiff base derivatives (e.g., 15a–i ) displayed MIC values <10 µg/mL against E. coli and S. aureus, attributed to thiol-mediated redox disruption .
Physicochemical Properties
- Lipophilicity : The (2-methylbenzyl)sulfanyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., ketones or piperazinyl groups) .
Biological Activity
The compound 3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O2S2
- Molecular Weight : 448.61 g/mol
- SMILES Notation : CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfamoyl functionalities demonstrate moderate to strong activity against various bacterial strains:
- Effective Against :
- Salmonella typhi
- Bacillus subtilis
These compounds often show weak to moderate activity against other strains, indicating a selective antibacterial profile. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound are supported by findings from related studies on benzothieno-pyrimidine derivatives. These compounds have been reported to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).
A notable study indicated that certain derivatives demonstrated significant cytotoxicity, with some compounds showing IC50 values in the low micromolar range against MCF-7 cells. This suggests that modifications in the benzothieno-pyrimidine scaffold can enhance anticancer activity.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown strong inhibitory effects on AChE, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment.
- Urease Inhibition : The compound exhibits potent urease inhibitory activity, which is significant in the treatment of urease-related infections and disorders.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A series of synthesized compounds were tested against various bacterial strains.
- Results indicated that the presence of the sulfanyl group significantly enhanced antibacterial activity compared to non-sulfanyl counterparts.
-
Anticancer Screening :
- A drug library screening identified several benzothieno-pyrimidine derivatives with promising anticancer activity.
- The study highlighted structure-activity relationships (SAR) showing that specific substitutions on the benzothieno core improved cytotoxicity.
-
Enzyme Inhibitory Studies :
- A comparative analysis of different derivatives showed that those with methoxy and sulfanyl groups had higher enzyme inhibition rates.
- These findings suggest that further optimization of these functional groups could lead to more effective therapeutic agents.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A common approach starts with a substituted pyrimidine core, followed by alkylation or sulfanyl group introduction. For example, intermediates like 4-chloro-2-phenyltetrahydrobenzothienopyrimidine can undergo nucleophilic substitution with 2-methylbenzyl thiol under basic conditions (e.g., K₂CO₃ in acetone) to install the sulfanyl moiety . Reaction temperature (room temperature vs. reflux) and solvent polarity (THF vs. DMF) critically affect regioselectivity and yield. Aluminum amalgam reduction in aqueous THF has been used to stabilize intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl and methylbenzyl groups) and methylene/methyl groups in the tetrahydro ring (δ 2.0–3.0 ppm). Splitting patterns confirm substitution positions .
- IR : Stretching frequencies for C=O (~1646 cm⁻¹) and S–C (~1092 cm⁻¹) validate the pyrimidinone and sulfanyl groups .
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C–S: ~1.75 Å, C–O: ~1.22 Å) .
Q. How can purification challenges (e.g., byproduct removal) be addressed?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates polar byproducts. Recrystallization from ethanol or acetone/water mixtures improves purity, as demonstrated for analogous thienopyrimidines .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of this compound, and how are mechanistic hypotheses tested?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme inhibition : Docking studies (AutoDock Vina) predict binding to bacterial dihydrofolate reductase (DHFR), validated via IC₅₀ measurements .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4-dimethylphenyl) to assess steric/electronic effects on target binding .
- Sulfanyl linker modification : Compare methylbenzyl sulfanyl with aliphatic or heteroaromatic thioethers to modulate lipophilicity .
Q. What computational methods resolve discrepancies between predicted and observed binding affinities?
- Methodological Answer : Molecular dynamics simulations (GROMACS) over 100 ns trajectories identify conformational flexibility in the tetrahydro ring, which static docking models may overlook. Free-energy perturbation (FEP) calculations refine binding energy predictions .
Q. How should researchers address contradictory data in solubility or stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
